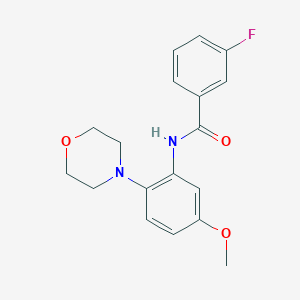![molecular formula C20H31N3O2 B243917 3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B243917.png)
3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}butanamide, also known as MBP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MBP is a piperazine derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}butanamide acts as a competitive inhibitor of acetylcholinesterase, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}butanamide has been shown to improve cognitive function and memory in animal studies. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}butanamide has shown promising results in animal studies, but further research is needed to determine its safety and efficacy in humans. One limitation of 3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}butanamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on 3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}butanamide could focus on its potential as a treatment for cognitive disorders such as Alzheimer's disease. Other areas of research could include the development of more soluble forms of 3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}butanamide and the investigation of its potential as a neuroprotective agent in other neurological disorders.
Métodos De Síntesis
3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}butanamide is synthesized through a multi-step process that involves the reaction of 4-(3-methylbutanoyl)-1-piperazine with 3-methyl-4-nitrophenylacetic acid, followed by reduction with sodium borohydride. The resulting compound is then treated with butanoyl chloride to yield 3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}butanamide.
Aplicaciones Científicas De Investigación
3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}butanamide has shown potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function and memory.
Propiedades
Fórmula molecular |
C20H31N3O2 |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C20H31N3O2/c1-15(2)13-19(24)21-17-5-7-18(8-6-17)22-9-11-23(12-10-22)20(25)14-16(3)4/h5-8,15-16H,9-14H2,1-4H3,(H,21,24) |
Clave InChI |
NATOLKVRKICSIZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C |
SMILES canónico |
CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide](/img/structure/B243845.png)
![N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B243848.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243850.png)
![N-(4-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B243851.png)
![N-[4-(butyrylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243852.png)
![4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide](/img/structure/B243853.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243857.png)
![2-(2-chlorophenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243858.png)